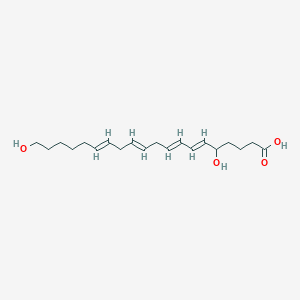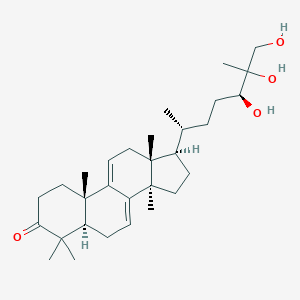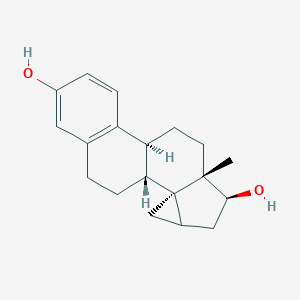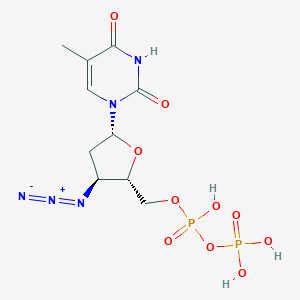
Zidovudine diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perfluorodecanesulfonic acid is a perfluoroalkyl substance, characterized by a long carbon chain fully substituted with fluorine atoms and a sulfonic acid functional group. This compound is known for its high thermal and chemical stability, as well as its resistance to degradation. It has been widely studied due to its persistence in the environment and potential health impacts .
準備方法
Synthetic Routes and Reaction Conditions: Perfluorodecanesulfonic acid is typically synthesized through electrochemical fluorination (ECF). This process involves the electrolysis of a precursor, such as decanesulfonyl fluoride, in a solution of hydrogen fluoride. The reaction conditions include a high voltage and the presence of anhydrous hydrogen fluoride .
Industrial Production Methods: The industrial production of perfluorodecanesulfonic acid also relies on electrochemical fluorination. This method is favored due to its efficiency in producing highly fluorinated compounds. The process is conducted in specialized electrochemical cells designed to handle the corrosive nature of hydrogen fluoride .
化学反応の分析
Types of Reactions: Perfluorodecanesulfonic acid primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include a basic medium and elevated temperatures.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize perfluorodecanesulfonic acid under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the sulfonic acid group to a sulfonate under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products include substituted sulfonates or sulfonamides.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Reduction typically results in the formation of sulfonates.
科学的研究の応用
ペルフルオロデカンスルホン酸は、科学研究で幅広い用途を持っている。
化学: 表面張力を低下させる能力により、さまざまな化学反応やプロセスにおける界面活性剤として使用される。
生物学: 研究では、生物系への影響、特に水生生物における生物蓄積と潜在的な毒性について調査されている.
作用機序
ペルフルオロデカンスルホン酸は、主に生物学的膜やタンパク質との相互作用を介して効果を発揮する。脂質二重層に対する高い親和性により、膜の完全性と機能を破壊することができる。さらに、3β-ヒドロキシステロイドデヒドロゲナーゼなどの酵素を阻害し、ステロイドホルモンの生合成に影響を与える可能性がある。 分子標的には、代謝経路に関与する膜タンパク質と酵素が含まれる .
類似の化合物:
ペルフルオロオクタンスルホン酸: 構造は似ているが、炭素鎖が短い。
ペルフルオロドデカンスルホン酸: この化合物は、炭素鎖が長く、同様の化学的特性を示すが、鎖長の違いにより生物学的効果が異なる.
ペルフルオロヘキサンスルホン酸: 鎖が短く、さまざまな産業用途で使用されている別の関連化合物.
独自性: ペルフルオロデカンスルホン酸は、その特定の鎖長により、物理的および化学的特性に影響を与えるため、独自である。疎水性と親水性のバランスにより、さまざまな用途で界面活性剤として特に効果的である。 さらに、その環境における永続性と潜在的な健康への影響は、環境および健康研究において非常に注目すべき化合物となっている .
類似化合物との比較
Perfluorooctanesulfonic acid: Similar in structure but with a shorter carbon chain.
Perfluorododecanesulfonic acid: This compound has a longer carbon chain and exhibits similar chemical properties but with different biological effects due to its chain length.
Perfluorohexanesulfonic acid: Another related compound with a shorter chain, used in various industrial applications.
Uniqueness: Perfluorodecanesulfonic acid is unique due to its specific chain length, which influences its physical and chemical properties. Its balance of hydrophobicity and hydrophilicity makes it particularly effective as a surfactant in various applications. Additionally, its environmental persistence and potential health impacts make it a compound of significant interest in environmental and health research .
特性
CAS番号 |
106060-89-3 |
|---|---|
分子式 |
C10H15N5O10P2 |
分子量 |
427.20 g/mol |
IUPAC名 |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(24-8)4-23-27(21,22)25-26(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 |
InChIキー |
QOYVAFWJURKBJG-XLPZGREQSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
| 106060-89-3 | |
同義語 |
3'-azido-3'-deoxythymidine 5'-diphosphate AZTDP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


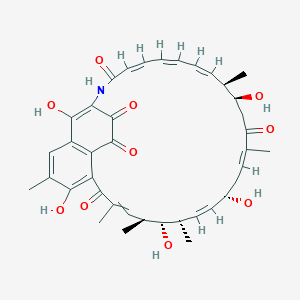
![(6S)-N-[3-[4-[(2Z)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B218068.png)
![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)
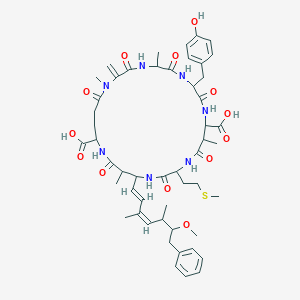
![tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate](/img/structure/B218091.png)
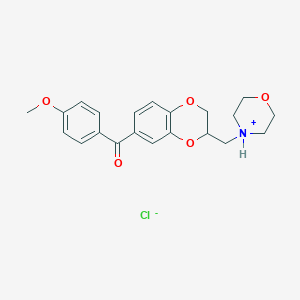


![N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B218120.png)
